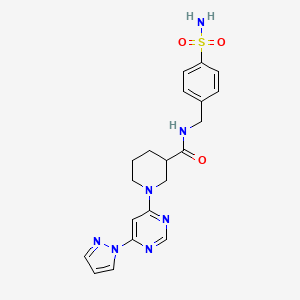

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide

CAS No.: 1334372-77-8

Cat. No.: VC4557223

Molecular Formula: C20H23N7O3S

Molecular Weight: 441.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334372-77-8 |

|---|---|

| Molecular Formula | C20H23N7O3S |

| Molecular Weight | 441.51 |

| IUPAC Name | 1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H23N7O3S/c21-31(29,30)17-6-4-15(5-7-17)12-22-20(28)16-3-1-9-26(13-16)18-11-19(24-14-23-18)27-10-2-8-25-27/h2,4-8,10-11,14,16H,1,3,9,12-13H2,(H,22,28)(H2,21,29,30) |

| Standard InChI Key | GYBMSXGFWFWHLH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Introduction

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C20H23N7O3S and a molecular weight of 441.5 g/mol . This compound combines a pyrimidine ring with a pyrazole moiety and a sulfamoylbenzyl group attached to a piperidine ring, making it a potential candidate for various pharmacological applications due to its diverse structural features.

Synthesis and Preparation

While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step syntheses starting from pyrimidine and pyrazole precursors. The synthesis typically involves the formation of the pyrimidine-pyrazole core followed by the introduction of the sulfamoylbenzyl group through amide coupling reactions.

Comparison with Similar Compounds

Similar compounds, such as those containing pyrazolopyrimidine cores, have shown promise in various biomedical applications. For example, pyrazolo[3,4-b]pyridines have been explored for their diverse substitution patterns and potential therapeutic uses . Additionally, compounds like N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide demonstrate the versatility of pyrimidine-pyrazole scaffolds in drug design .

Comparison Table:

| Compound | Molecular Formula | Molecular Weight | Potential Activity |

|---|---|---|---|

| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide | C20H23N7O3S | 441.5 g/mol | Potential anti-inflammatory, antiviral, or anticancer |

| N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide | C16H14ClN5O2 | 343.77 g/mol | Potential antibacterial or antiviral |

| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide | C21H24N6O2 | 392.5 g/mol | Potential antiviral or anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume